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Compound of Interest

Compound Name: JHU-083

Cat. No.: B608189

In the landscape of cancer therapeutics, targeting tumor metabolism has emerged as a
promising strategy. Glutamine, a non-essential amino acid, is a critical nutrient for many cancer
cells, fueling their rapid proliferation and survival. Two notable inhibitors of glutamine
metabolism, JHU-083 and CB-839, have demonstrated significant efficacy in preclinical
models. This guide provides an objective comparison of their performance, supported by
experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

JHU-083 and CB-839 employ distinct strategies to disrupt glutamine metabolism. JHU-083 is a
prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which
non-selectively inhibits multiple glutamine-utilizing enzymes. This broad inhibition leads to a
global shutdown of glutamine-dependent metabolic pathways.[1][2][3] In contrast, CB-839 (also
known as Telaglenastat) is a potent and selective allosteric inhibitor of glutaminase 1 (GLS1),
the enzyme that catalyzes the first step in glutamine catabolism, the conversion of glutamine to
glutamate.[4][5] This targeted approach specifically blocks the entry of glutamine into the
tricarboxylic acid (TCA) cycle.

In Vitro Efficacy: A Look at Cellular Potency

The cytotoxic effects of JHU-083 and CB-839 have been evaluated across a range of cancer
cell lines. While direct head-to-head studies are limited, data from various preclinical
investigations provide insights into their respective potencies.
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JHU-083 has demonstrated potent anti-proliferative effects in various cancer cell lines,
including those derived from glioma, medulloblastoma, and prostate cancer. For instance,
treatment with JHU-083 has been shown to decrease DNA synthesis and reduce ATP levels in
glioma cells.[6][7] In MYC-expressing medulloblastoma cell lines, JHU-083 treatment leads to
increased apoptosis.[8]

CB-839 has shown potent antiproliferative activity, particularly in triple-negative breast cancer
(TNBC) and hematological malignancy cell lines.[4][9] The sensitivity to CB-839 often
correlates with the cells' dependence on glutamine for growth.[4]

Drug Cancer Type Cell Line IC50 Reference

Triple-Negative
CB-839 HCC1806 20-55 nmol/L [4]
Breast Cancer

Triple-Negative
MDA-MB-231 20-55 nmol/L [4]
Breast Cancer

Estrogen
Receptor-

» T47D > 1 umol/L [4]
Positive Breast

Cancer

Chronic
Lymphocytic HG-3 0.41 uM [9]
Leukemia

Chronic
Lymphocytic MEC-1 66.2 uM [9]

Leukemia

Table 1: In Vitro Antiproliferative Activity of CB-839 in Various Cancer Cell Lines. IC50 values
represent the concentration of the drug required to inhibit cell growth by 50%.

In Vivo Efficacy: Tumor Growth Inhibition in
Preclinical Models
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Both JHU-083 and CB-839 have demonstrated significant anti-tumor activity in various in vivo
preclinical models.

JHU-083 has shown efficacy in slowing tumor growth and extending survival in mouse models
of colon cancer, lymphoma, melanoma, glioma, and medulloblastoma.[3][8] In an orthotopic
IDH1 mutant glioma model, JHU-083 treatment extended survival.[10] Similarly, in a MYC-
driven medulloblastoma model, oral administration of JHU-083 significantly increased the
survival of tumor-bearing mice.[8] A notable feature of JHU-083 is its ability to penetrate the
brain, making it a potential therapeutic for brain tumors.[8]

CB-839 has demonstrated robust in vivo efficacy in xenograft models of TNBC, colorectal
cancer, and renal cell carcinoma.[4] In a patient-derived TNBC xenograft model, oral
administration of CB-839 suppressed tumor growth.[4] Furthermore, CB-839 has shown
synergistic effects when combined with other anti-cancer agents, such as paclitaxel and PARP
inhibitors.[4]
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Tumor
Cancer Animal Dosing Growth
Drug ) o Reference
Model Model Regimen Inhibition
(TGI)
MYC-
amplified
Immune- 20 mg/kg, Extended
JHU-083 Medulloblasto o ) ) ) [8]
deficient mice  twice weekly survival
ma
(orthotopic)
IDH1 mutant
) ) - Extended
Glioma Mice Not specified ) [6][10]
) survival
(orthotopic)
Triple-
Negative Significant
) 200 mg/kg,
CB-839 Breast Mice ] ) tumor growth [4]
twice daily ]
Cancer suppression
(xenograft)
Enhanced
Colorectal anti-tumor -
) N o Not specified
Cancer Mice Not specified activity with ) )
In snippets
(xenograft) PARP
inhibitors
Head and 94.9% of
Neck vehicle-
Squamous Athymic nude 200 mg/kg, treated tumor (1]
Cell mice twice a day size
Carcinoma (monotherapy
(xenograft) )

Table 2: In Vivo Antitumor Activity of JHU-083 and CB-839 in Preclinical Models.

Signaling Pathways and Mechanisms of Action
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The distinct mechanisms of JHU-083 and CB-839 lead to different downstream effects on
cellular signaling pathways.

JHU-083, with its broad glutamine antagonism, disrupts multiple metabolic pathways, including
purine and pyrimidine synthesis. A key downstream effect of JHU-083 is the disruption of
MTOR signaling.[6][12][13] By inhibiting mTOR, JHU-083 can suppress cell growth and
proliferation. Furthermore, JHU-083 has been shown to modulate the tumor microenvironment
by reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive to an
inflammatory state and promoting a memory-like phenotype in CD8+ T cells.[14][15][16]
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JHU-083 Mechanism of Action

CB-839's selective inhibition of GLS1 primarily impacts the conversion of glutamine to
glutamate, a critical step for anaplerosis in the TCA cycle.[4][5] This leads to a depletion of TCA
cycle intermediates and a reduction in glutathione levels, which can induce oxidative stress and
apoptosis in cancer cells.[17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608189#efficacy-of-jhu-083-vs-cb-839-in-preclinical-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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